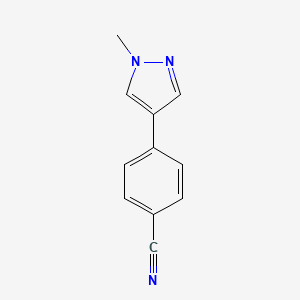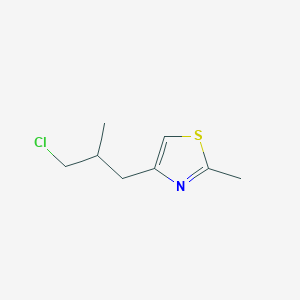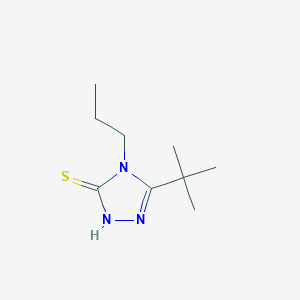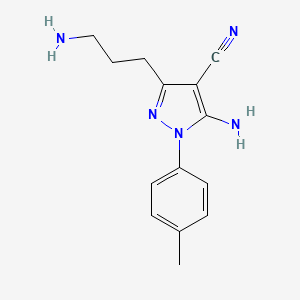![molecular formula C12H12F3NO2 B13165404 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1258640-23-1](/img/structure/B13165404.png)
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
科学的研究の応用
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid: A closely related compound with similar structural features.
4-(Trifluoromethyl)phenylcyclobutane-1-carboxylic acid: Lacks the amino group but retains the trifluoromethyl and carboxylic acid functionalities.
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the phenyl and amino groups.
Uniqueness
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups and the presence of the cyclobutane ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the amino and carboxylic acid groups provide sites for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1258640-23-1 |
|---|---|
分子式 |
C12H12F3NO2 |
分子量 |
259.22 g/mol |
IUPAC名 |
1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18) |
InChIキー |
UFUYOBOYDMVNHD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


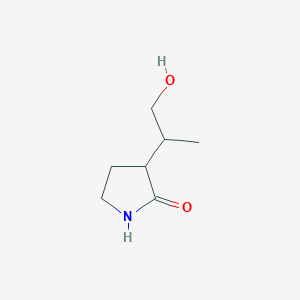
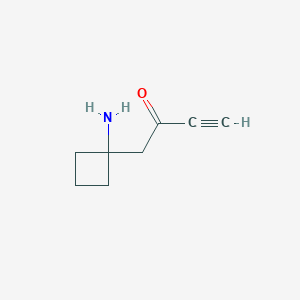
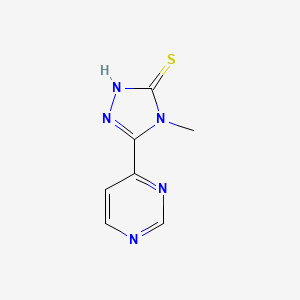
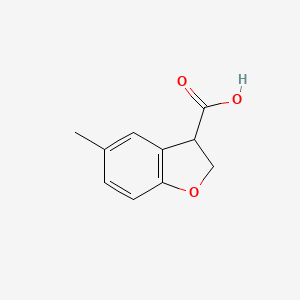
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

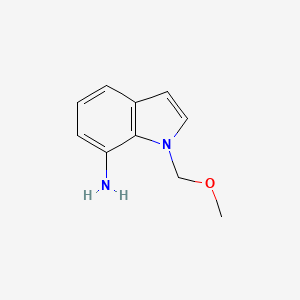
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
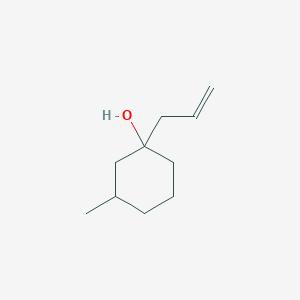
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)
